2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Description

The exact mass of the compound 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

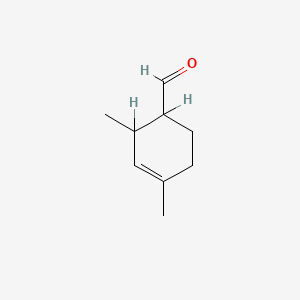

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZRKEIUNOYYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CCC1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044574 | |

| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68039-49-6, 68737-61-1 | |

| Record name | Triplal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452GFV2AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Foreword: The Molecular Architecture of a Unique Aroma

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a molecule of significant interest in the fragrance and flavor industries, presents a fascinating case study in synthetic organic chemistry and analytical science.[1][2][3] Its characteristic green, herbaceous, and slightly citrus notes are a direct consequence of its distinct molecular structure.[4][5][6] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of its synthesis, the rationale behind the experimental design, and the analytical techniques employed to verify its structure and purity.

I. Synthesis: The Diels-Alder Approach to Cyclohexene Scaffolds

The most industrially viable and elegant route to this compound is the Diels-Alder reaction, a cornerstone of modern organic synthesis.[4][5][6][7] This Nobel Prize-winning reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[8] In this specific synthesis, 2-methyl-1,3-pentadiene serves as the diene, and acrolein functions as the dienophile.[4][5][6][7]

The choice of these reactants is strategic. 2-methyl-1,3-pentadiene provides the four-carbon backbone that, upon cyclization, will bear the two methyl groups. Acrolein, the simplest unsaturated aldehyde, acts as an excellent dienophile due to the electron-withdrawing nature of its carbonyl group, which activates the double bond for cycloaddition.[9]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. This concerted mechanism has significant stereochemical implications. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The reaction typically results in a racemic mixture of cis and trans diastereomers, with the cis isomer often being the major product.[2][7] The ratio of these isomers can be influenced by reaction conditions and the presence of catalysts.[7]

Diagram: Diels-Alder Reaction for the Synthesis of this compound

Caption: The [4+2] cycloaddition of 2-methyl-1,3-pentadiene and acrolein.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

2-methyl-1,3-pentadiene

-

Acrolein

-

Hydroquinone

-

Toluene (or another suitable high-boiling solvent like xylene)[9]

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and distillation

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-1,3-pentadiene and a slight molar excess of acrolein in toluene.

-

Rationale: Toluene serves as a solvent to facilitate mixing and heat transfer. A high-boiling solvent is chosen to allow the reaction to be conducted at an elevated temperature, which is often necessary for Diels-Alder reactions.[9] A slight excess of the more volatile reactant (acrolein) can be used to drive the reaction to completion.

-

-

Inhibition of Polymerization: Add a catalytic amount of hydroquinone to the reaction mixture.

-

Rationale: Acrolein is prone to polymerization, especially at elevated temperatures. Hydroquinone acts as a radical inhibitor, preventing the unwanted polymerization of the dienophile and improving the yield of the desired cycloadduct.[7]

-

-

Thermal Cycloaddition: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours (e.g., 20-24 hours).[7]

-

Rationale: The Diels-Alder reaction is a thermally allowed pericyclic reaction.[8] The elevated temperature provides the necessary activation energy for the cycloaddition to occur at a reasonable rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The crude product is then subjected to fractional distillation under high vacuum.

-

Rationale: Vacuum distillation is essential for purifying the product, as this compound has a relatively high boiling point (approximately 196 °C at atmospheric pressure).[4][5][6] Distillation separates the desired product from unreacted starting materials, the hydroquinone inhibitor, and any high-boiling byproducts.

-

Diagram: Experimental Workflow for Synthesis and Purification

Caption: A streamlined workflow for the synthesis and purification of the target aldehyde.

II. Characterization: Verifying the Molecular Identity

Rigorous characterization is paramount to confirm the successful synthesis of this compound and to determine its purity. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [2][8] |

| Molecular Weight | 138.21 g/mol | [2][8] |

| Boiling Point | 196 °C (lit.) | [4][5][6] |

| Density | 0.933 g/mL at 25 °C (lit.) | [4][5][6] |

| Refractive Index | n²⁰/D 1.473 (lit.) | [4][5] |

| Appearance | Colorless to slightly yellow liquid | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the synthesized molecule, including the ratio of cis and trans isomers.

¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic proton (-CHO) | 9.4 - 9.8 | Doublet (d) | The coupling to the adjacent proton on the ring is a key indicator. |

| Vinylic proton (=CH-) | 5.2 - 5.5 | Broad singlet (br s) or multiplet (m) | The chemical shift is characteristic of a proton on a trisubstituted double bond. |

| Protons adjacent to C=O | 2.2 - 2.6 | Multiplet (m) | Deshielded by the electron-withdrawing aldehyde group. |

| Allylic protons | 1.8 - 2.2 | Multiplet (m) | Protons on the carbon adjacent to the double bond. |

| Methyl protons on the double bond | 1.6 - 1.8 | Singlet (s) | |

| Methyl protons on the saturated carbon | 0.8 - 1.1 | Doublet (d) | Coupled to the adjacent proton. |

¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Aldehydic carbon (-CHO) | 190 - 205 |

| Vinylic carbons (=C<) | 120 - 140 |

| Carbon bearing the aldehyde | 45 - 55 |

| Other sp³ carbons in the ring | 20 - 40 |

| Methyl carbons | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium (often two distinct peaks) |

| C=O (aldehyde) | ~1725 | Strong |

| C=C (alkene) | ~1670 | Medium to weak |

| C-H (sp³ hybridized) | 2850-3000 | Strong |

The strong absorption around 1725 cm⁻¹ is characteristic of the aldehyde carbonyl stretch.[10][11][12] The presence of two weaker bands in the 2720-2850 cm⁻¹ region is a definitive indicator of an aldehyde C-H stretch.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[2][8]

-

Key Fragments:

-

m/z = 137 (M-1): Loss of a hydrogen radical from the aldehyde group.[2]

-

m/z = 109 (M-29): Loss of the -CHO group.[2]

-

m/z = 95: Retro-Diels-Alder fragmentation, leading to the loss of propene.

-

m/z = 82: The radical cation of 2-methyl-1,3-pentadiene from a retro-Diels-Alder reaction.

-

m/z = 67: A common fragment in cyclic systems.[4]

-

The fragmentation pattern will be complex due to the cyclic nature of the molecule and the presence of the aldehyde group. The retro-Diels-Alder fragmentation is a characteristic pathway for cyclohexene derivatives.

III. Applications and Significance

This compound is primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and household cleaners.[1][4][13] Its unique scent profile allows it to impart fresh, green, and aldehydic notes.[11] Beyond its olfactory properties, this molecule serves as a versatile building block in organic synthesis for the creation of more complex molecules and novel chemical entities.[1][2]

IV. Conclusion

The synthesis and characterization of this compound exemplify a classic and efficient approach to the construction of functionalized cyclic systems. The Diels-Alder reaction provides a powerful and reliable method for its synthesis, while a suite of modern analytical techniques allows for the unambiguous confirmation of its structure and purity. A thorough understanding of the principles behind its synthesis and the interpretation of its spectral data is essential for its effective application in both industrial and research settings.

References

- Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.

-

PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde IR Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties [comptes-rendus.academie-sciences.fr]

- 8. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]

"CAS number 68039-49-6 chemical properties"

An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6)

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound this compound (CAS 68039-49-6), a significant aldehyde in the fragrance and flavor industries. Marketed under trade names such as Triplal®, Ligustral, and Cyclal C, this molecule is prized for its potent, fresh, green, and citrus-like aroma.[1][2][3] This document delves into its core chemical properties, stereochemistry, synthesis via the Diels-Alder reaction, analytical characterization protocols, chemical reactivity, and safety profile. The content herein is curated for researchers, chemists, and professionals in drug development and the chemical industry, providing both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

Correctly identifying a chemical is paramount for research and regulatory compliance. CAS number 68039-49-6 refers to a mixture of isomers of this compound.[2] The presence of two chiral centers at positions 1 and 4, along with the substitution pattern on the cyclohexene ring, gives rise to multiple stereoisomers (cis/trans diastereomers and their respective enantiomers).[2] The commercial product is typically sold as an isomeric mixture, as the separation is complex and the olfactory properties of the isomers are very similar.[4]

-

IUPAC Name: 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[1]

-

CAS Number: 68039-49-6[5]

-

Molecular Formula: C₉H₁₄O[5]

-

Molecular Weight: 138.21 g/mol [5]

-

Common Synonyms: Triplal, Ligustral, Cyclal C, Vertocitral, Tripral, Zestover[1][3][6]

-

InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N[2]

Below is a 2D representation of the core chemical structure.

Caption: 2D structure of this compound.

Physicochemical and Olfactory Properties

The physical properties of a compound dictate its handling, formulation, and performance. This compound is a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents like ethanol.[1][7] Its relatively low vapor pressure and moderate Log P contribute to its substantivity in fragrance applications.

Table 1: Physicochemical Properties of CAS 68039-49-6

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 196 °C (lit.) | |

| Density | 0.933 g/mL at 25 °C (lit.) | |

| Flash Point | 66 - 70 °C (151 - 158 °F) | [4] |

| Refractive Index | n20/D 1.473 (lit.) | |

| Vapor Pressure | 0.723 mmHg @ 23°C | [4] |

| Log P (Octanol/Water) | 2.34 - 2.77 | [4][7] |

| Solubility | Insoluble in water; soluble in ethanol and non-volatile oils |[7] |

Olfactory Profile

The primary application of this aldehyde is driven by its unique scent. It is characterized by a powerful, fresh, green, and leafy aroma, often with citrus (bergamot/lemon peel) and tart undertones.[8][9] This profile makes it highly effective for imparting a natural, vibrant top note to floral, fougère, and cologne-type fragrances.[4] It is used to enhance green notes and add diffusion and freshness to a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[10]

Synthesis and Mechanism

The Diels-Alder Reaction: A [4+2] Cycloaddition

The industrial synthesis of this compound is a classic example of a pericyclic reaction, specifically the Diels-Alder reaction.[4] This Nobel Prize-winning reaction involves the [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring.[10][11]

In this synthesis:

-

Diene: 2-methyl-1,3-pentadiene (provides the 4 π-electron system)

-

Dienophile: Acrolein (propenal) (provides the 2 π-electron system)

The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[11] The presence of methyl groups (electron-donating) on the diene and a carbonyl group (electron-withdrawing) on the dienophile accelerates the reaction.[12] The regiochemistry and stereochemistry (endo vs. exo) are critical outcomes of the transition state geometry. The commercial process yields a mixture of cis and trans isomers, reflecting the different modes of approach of the dienophile to the diene.[2]

Caption: Generalized workflow for the synthesis of CAS 68039-49-6.

Experimental Protocol: Synthesis

Causality: This protocol is based on the principles of the Diels-Alder reaction. The reaction is typically performed under thermal conditions to overcome the activation energy of the concerted transition state. An inert solvent is used to facilitate reactant mixing and temperature control. The purification by fractional distillation is chosen because the reactants (especially acrolein) are volatile, and the product has a significantly higher boiling point, allowing for effective separation.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is clean, dry, and preferably under an inert atmosphere (e.g., nitrogen) to prevent side reactions with acrolein.

-

Charging Reactants: Charge the flask with 1.0 equivalent of 2-methyl-1,3-pentadiene. Add a suitable solvent (e.g., toluene) if desired.

-

Addition of Dienophile: Slowly add 1.0 to 1.1 equivalents of acrolein to the flask. Note: Acrolein is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for several hours until analysis (e.g., by GC) shows consumption of the limiting reagent.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent and any unreacted starting materials under reduced pressure.

-

Purification: Purify the resulting crude oil by fractional vacuum distillation to yield the final product as a clear liquid.

Analytical Characterization

Confirming the identity and purity of this compound requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile fragrance compounds.[2]

Protocol: GC-MS Analysis

Causality: This method is designed to separate the volatile components of a fragrance mixture and identify them based on their mass spectra. A non-polar or mid-polar capillary column (like a wax or 5% phenyl-methylpolysiloxane type) provides good resolution for isomers. The temperature program is ramped to elute compounds across a range of boiling points. The external standard method allows for accurate quantification.[13]

-

Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1000 ppm). Create a series of calibration standards by serial dilution. Dilute the unknown sample to fall within the calibration range.

-

Instrumentation (Example Conditions): [13]

-

GC System: Agilent GC with MS Detector or equivalent.

-

Column: HP-INNOWAX capillary column (60 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Oven Program: Initial temperature 40-50°C, hold for 5-6 min, ramp at 3-5°C/min to 230-250°C, hold for 10 min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

-

-

Analysis: Inject 1 µL of each standard and the sample.

-

Data Interpretation: Identify the product peaks by comparing their retention times and mass spectra to the reference standard. The mass spectrum is expected to show the molecular ion peak (m/z 138) and characteristic fragmentation patterns resulting from the cyclohexene ring and aldehyde group. A key fragment is often observed around m/z 108-109, corresponding to the loss of the formyl group (CHO) and subsequent rearrangements.[14]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its aldehyde functional group and the alkene within the cyclohexene ring.

-

Aldehyde Reactivity: As an aldehyde, it can undergo:

-

Oxidation: Easily oxidized to the corresponding carboxylic acid.

-

Reduction: Reduced to the primary alcohol using standard reducing agents (e.g., NaBH₄).

-

Schiff Base Formation: Reacts with primary amines (e.g., methyl anthranilate) to form imines (Schiff bases), which are themselves often fragrant.[4]

-

Acetal Formation: In alcoholic solutions (like perfumes), it can reversibly form hemiacetals and acetals, which can slightly alter the odor profile but generally does not degrade the fragrance.[4]

-

-

Stability: The compound is sensitive to pH. It is very unstable in strongly acidic or strongly alkaline conditions, which can catalyze aldol-type side reactions or degradation.[4] This limits its use in products like acid cleaners or highly alkaline antiperspirants.

Safety and Toxicology

A thorough understanding of a chemical's safety profile is essential for its handling and application.

-

Human Health: Safety Data Sheets (SDS) indicate that this compound can cause skin irritation and may cause an allergic skin reaction (sensitization).[4] It can also cause serious eye irritation.[4] Standard personal protective equipment (PPE), including gloves and safety glasses, is required during handling.

-

Flammability: It is a combustible liquid with a flash point around 66-70°C, requiring storage away from ignition sources.[4]

-

Environmental Impact: The compound is classified as toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment should be avoided, and disposal must be conducted according to local regulations.

Conclusion

This compound (CAS 68039-49-6) is a cornerstone of modern green and fresh fragrances. Its synthesis via the elegant and efficient Diels-Alder reaction makes it commercially accessible. For researchers and developers, a comprehensive grasp of its isomeric nature, analytical profile, and chemical stability is crucial for successful formulation and innovation. Adherence to established safety protocols is mandatory to ensure its responsible use in both laboratory and industrial settings.

References

- Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(4), 259-267.

-

PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde. Retrieved from [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). A sensory characterization of some N‐heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]

-

ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. Retrieved from [Link]

-

Contrebande. (n.d.). Triplal. Retrieved from [Link]

-

Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Triplal. Retrieved from [Link]

- Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5.

- Villalpando, A. F., & Schopfer, F. J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.

- Google Patents. (n.d.). CN109633064A - A method of using 2, 4- diene aldehyde compound in GC-MS measurement daily essence.

- PCW. (2023).

- Fine Fragrances Pvt Ltd. (n.d.).

Sources

- 1. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. ScenTree - Triplal® (CAS N° 68039-49-6) [scentree.co]

- 5. scbt.com [scbt.com]

- 6. bulkaroma.com [bulkaroma.com]

- 7. 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | SIELC Technologies [sielc.com]

- 8. contrebande.co [contrebande.co]

- 9. perfumersworld.com [perfumersworld.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. Commercially significant in the fragrance and flavor industries, this compound is typically encountered as a mixture of diastereomers, making the unequivocal assignment of its stereochemistry a critical analytical challenge.[1][2] This document synthesizes experimental data from the public domain with robust computational chemistry predictions to offer a detailed protocol for the structural elucidation of these isomers. We will delve into the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the causal reasoning behind the experimental choices and interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomer characterization in cyclic systems.

Introduction: The Significance of Stereoisomerism in this compound

This compound, often known by trade names such as Triplal® or Cyclal C, is a widely used fragrance ingredient prized for its strong, green, and aldehydic scent profile.[1] It is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1] This reaction inherently produces a mixture of cis and trans diastereomers, typically in an approximate 80:20 ratio.[3] The spatial arrangement of the methyl and aldehyde substituents on the cyclohexene ring significantly influences the molecule's interaction with olfactory receptors, making the characterization of each isomer crucial for quality control and the development of new fragrance compounds.

The primary challenge in analyzing this compound lies in the difficulty of physically separating the diastereomers and the subsequent complexity of interpreting the spectroscopic data of the mixture. This guide will address this challenge by presenting a workflow that combines experimental data from the isomeric mixture with computationally predicted data for the individual cis and trans isomers, providing a roadmap for their individual characterization.

Synthesis and Stereochemical Considerations

The Diels-Alder reaction between 2-methyl-1,3-pentadiene (an unsymmetrical diene) and acrolein (an unsymmetrical dienophile) leads to the formation of this compound. The reaction proceeds with regioselectivity, but the stereochemistry of the product is a mixture of cis and trans isomers.

Caption: Synthesis of cis and trans isomers via Diels-Alder reaction.

The cis isomer, where the aldehyde group and the C4-methyl group are on the same side of the ring, is generally the major product. The trans isomer has these groups on opposite sides. Understanding the conformational preferences of these isomers is key to interpreting their NMR spectra. The cyclohexene ring adopts a half-chair conformation, and the substituents can occupy pseudo-axial or pseudo-equatorial positions. The thermodynamically more stable conformation will have the bulkier substituents in pseudo-equatorial positions to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the this compound isomers. Due to the scarcity of published data on the separated isomers, we will first analyze the available data for the mixture and then present a computational approach to predict the spectra of the individual cis and trans isomers.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound isomer mixture.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (~0-10 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (for detailed analysis):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximity of protons, which is essential for differentiating cis and trans isomers.[1][4]

-

Analysis of Experimental Data for the Isomeric Mixture

The following data for the mixture of diastereomers has been reported[3]:

-

¹H NMR (CDCl₃, 200 MHz): δ (ppm) 0.82 (d, J = 7.0 Hz, 3H, minor), 0.96 (d, J = 7.0 Hz, 3H, major), 1.15-2.42 (m, 7H), 1.60 (s, 3H), 2.52 (ddd, J = 1.6, 4.3, 16.1 Hz, 1H), 5.16 (s, 1H, major), 5.25 (s, 1H, minor), 9.74 (t, J = 1.6 Hz, 1H).

Interpretation:

-

The presence of two sets of signals for the C4-methyl group (doublets at 0.82 and 0.96 ppm) and the vinylic proton (singlets at 5.16 and 5.25 ppm) clearly indicates a mixture of two diastereomers.

-

The aldehyde proton appears as a triplet at 9.74 ppm.

-

The complex multiplet between 1.15 and 2.42 ppm corresponds to the overlapping signals of the other ring protons.

-

The singlet at 1.60 ppm is assigned to the C2-methyl group.

Without separated isomers, a definitive assignment of all signals to the cis and trans forms is challenging. However, we can hypothesize that the signals at 0.96 ppm and 5.16 ppm belong to the major (cis) isomer.

Computational Prediction of NMR Spectra

To overcome the limitations of experimental data from the mixture, we can employ computational chemistry to predict the ¹H and ¹³C NMR spectra for the individual cis and trans isomers.

Caption: Workflow for computational prediction of NMR spectra.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted cis-Isomer | Predicted trans-Isomer | Expected Difference |

| Aldehyde-H | 9.65 | 9.70 | Aldehyde proton in the trans isomer is expected to be slightly more deshielded. |

| Vinylic-H | 5.20 | 5.28 | The vinylic proton in the trans isomer is likely to be slightly downfield. |

| C2-CH₃ | 1.62 | 1.60 | Minimal difference expected. |

| C4-CH₃ | 0.95 | 0.85 | The C4-methyl group in the trans isomer is expected to be more shielded (upfield). |

| Ring Protons | 1.2-2.6 | 1.2-2.6 | Significant overlap, but the chemical shifts of the protons on C1 and C4 will differ due to the different spatial arrangement of the substituents. |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted cis-Isomer | Predicted trans-Isomer | Expected Difference |

| C=O | 204.5 | 205.0 | The carbonyl carbon in the trans isomer may be slightly deshielded. |

| C3 | 135.0 | 134.8 | Minimal difference expected. |

| C4 | 125.0 | 124.5 | The vinylic carbon C4 might be slightly more shielded in the trans isomer. |

| C1 | 50.0 | 48.5 | The carbon bearing the aldehyde group is expected to be more shielded in the trans isomer. |

| C2-CH₃ | 23.0 | 22.8 | Minimal difference expected. |

| C4-CH₃ | 21.5 | 20.0 | The C4-methyl carbon in the trans isomer is expected to be significantly more shielded. |

| Ring Carbons | 25-40 | 25-40 | Other ring carbons will show minor differences based on their conformation. |

Key Differentiators from Predicted Data: The most significant predicted differences are in the chemical shifts of the C4-methyl group (both ¹H and ¹³C) and the C1 carbon. These differences arise from the different steric and electronic environments in the cis and trans isomers. A NOESY or ROESY experiment would be definitive: for the cis isomer, a through-space correlation between the aldehyde proton and the C4-methyl protons would be expected, which would be absent in the trans isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Analysis of the IR Spectrum

The reported IR spectrum for the isomeric mixture shows a key absorption at 1725 cm⁻¹ , which is characteristic of a C=O stretch in an aldehyde.[3]

Table of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3020 | C-H stretch | =C-H (vinylic) |

| 2960-2850 | C-H stretch | C-H (aliphatic) |

| 2820 and 2720 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| 1725 | C=O stretch | Aldehyde |

| ~1650 | C=C stretch | Alkene |

| ~1450 | C-H bend | CH₂/CH₃ |

While the IR spectra of the individual cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to differences in their vibrational modes.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components in a mixture. Electron Ionization (EI) is a common ionization method.

Sample Preparation:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared for injection into the GC-MS system.

Data Acquisition:

-

The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

As each component elutes from the GC column, it enters the mass spectrometer.

-

In EI-MS, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

The reported mass spectrum for this compound shows the following key fragments[3]:

-

m/z 138 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₉H₁₄O. This peak is often weak for aliphatic aldehydes.

-

m/z 108: A major fragment, likely resulting from a retro-Diels-Alder reaction (loss of C₂H₂O).

-

m/z 93: Loss of a -CHO group (29 amu) and a methyl group (15 amu) from the molecular ion.

-

m/z 67: A common fragment in cyclic systems.

The fragmentation patterns for the cis and trans isomers are expected to be very similar, making it difficult to distinguish them by mass spectrometry alone. High-resolution mass spectrometry (HRMS) would be valuable to confirm the elemental composition of the molecular ion and key fragments.

Caption: Plausible mass spectral fragmentation pathways.

Integrated Spectral Analysis for Structure Elucidation

A conclusive structural and stereochemical assignment of the this compound isomers requires an integrated approach:

-

MS and IR: Confirm the molecular weight and the presence of the aldehyde and alkene functional groups.

-

¹H and ¹³C NMR of the Mixture: Identify the number of isomers present and tentatively assign signals to the major and minor components.

-

Computational NMR Prediction: Generate predicted spectra for the individual cis and trans isomers. Compare the predicted chemical shifts, particularly for the C4-methyl group and the protons/carbons at C1 and C4, with the experimental data for the mixture to assign the major isomer as cis and the minor as trans.

-

2D NMR (NOESY/ROESY): This is the definitive experimental step. A NOESY or ROESY spectrum of the mixture should show a cross-peak between the aldehyde proton and the C4-methyl protons for the major (cis) isomer, which will be absent for the minor (trans) isomer. This directly confirms the relative stereochemistry.

Conclusion

The spectroscopic characterization of the cis and trans isomers of this compound presents a common challenge in the analysis of products from Diels-Alder reactions. While experimental data for the isomeric mixture provides initial clues, a definitive assignment requires a more sophisticated approach. This guide has outlined a robust workflow that combines standard spectroscopic techniques with computational chemistry to provide a high-confidence elucidation of the individual diastereomers. The application of 2D NMR techniques, particularly NOESY/ROESY, is highlighted as the crucial experimental step for unambiguous stereochemical assignment. The methodologies described herein are broadly applicable to the structural determination of other complex cyclic molecules with multiple stereocenters.

References

-

Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267. [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomeric Mixture of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of the isomeric mixture of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key fragrance ingredient with a characteristic green and aldehydic scent profile. The document delves into the intricacies of its synthesis, with a focus on the Diels-Alder reaction, and explores the resulting isomeric complexity, including constitutional and stereoisomers. Detailed analytical methodologies for the characterization and separation of these isomers, primarily gas chromatography and nuclear magnetic resonance spectroscopy, are presented with an emphasis on the interpretation of spectral data. Beyond its primary application in the fragrance and flavor industries, this guide also explores its utility as a versatile chemical intermediate in organic synthesis, with potential relevance for drug development professionals. Safety and handling protocols are also outlined to ensure its proper use in a research and industrial setting.

Introduction: Unveiling a Complex Fragrance Aldehyde

This compound, known by trade names such as Triplal® and Cyclal C, is a synthetic fragrance ingredient prized for its powerful, fresh, and green odor with citrus and herbaceous undertones.[1][2] It is a colorless to pale yellow liquid at room temperature and is widely used in the formulation of perfumes, cosmetics, and various household products to impart a vibrant and natural-smelling green note.[1][3]

The industrial production of this aldehyde relies on the Diels-Alder reaction, a cornerstone of modern organic synthesis.[2] This cycloaddition reaction, while efficient, inherently generates a complex mixture of isomers, which is a critical aspect of this compound's chemical identity and olfactory character. Understanding the formation and properties of these isomers is paramount for quality control in the fragrance industry and for its application in further chemical synthesis.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this isomeric mixture, from its molecular origins to its practical applications.

Synthesis and Isomeric Complexity

The primary industrial route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene, 2-methyl-1,3-pentadiene, and an alkene, acrolein.[2] This reaction is a powerful tool for the formation of six-membered rings and is known for its stereospecificity and regioselectivity.[4][5]

The Diels-Alder Reaction: A Step-by-Step Protocol

The following protocol is a generalized procedure for the synthesis of this compound. It is important to note that industrial processes are often proprietary and may involve specific catalysts or reaction conditions to optimize yield and isomeric ratio.

Materials:

-

2-methyl-1,3-pentadiene (diene)

-

Acrolein (dienophile) - Caution: Acrolein is highly toxic and lachrymatory.

-

Hydroquinone (polymerization inhibitor)

-

Toluene or another suitable solvent

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under a nitrogen atmosphere, combine 2-methyl-1,3-pentadiene and a suitable solvent such as toluene.

-

Inhibitor Addition: Add a small amount of hydroquinone to the reaction mixture to prevent the polymerization of acrolein.

-

Dienophile Addition: Slowly add acrolein to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction Conditions: Heat the mixture to reflux (typically around 110-120°C) for several hours.[6] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield the isomeric mixture of this compound.

Diagram of the Diels-Alder Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

The Resulting Isomeric Mixture

The Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein results in a mixture of isomers due to the unsymmetrical nature of both the diene and the dienophile. This complexity arises from:

-

Constitutional Isomerism: The reaction can produce different regioisomers, with the primary product being this compound. A minor regioisomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, is also formed.[7]

-

Stereoisomerism (cis/trans): Due to the substitution pattern on the newly formed cyclohexene ring, the aldehyde and the methyl group at the 4-position can be on the same side (cis) or opposite sides (trans) of the ring. The commercial mixture is typically a racemic mixture of these diastereomers, often with a higher proportion of the cis isomer.[6]

The exact ratio of these isomers can be influenced by reaction conditions, including the use of Lewis acid catalysts, which can enhance the stereoselectivity of the reaction.

Analytical Characterization of the Isomeric Mixture

A thorough analysis of the isomeric composition of this compound is crucial for quality control and for understanding its olfactory properties. The primary techniques employed for this purpose are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an indispensable tool for separating and quantifying the different isomers present in the mixture.

A Typical GC Method:

-

Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane stationary phase (e.g., SPB-1), is often suitable.[8]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of around 250°C.

-

Oven Program: A temperature gradient program is typically used to achieve good separation. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural elucidation, a Mass Spectrometer (MS) detector is invaluable.

The different isomers will have slightly different retention times, allowing for their separation and quantification based on the peak areas in the chromatogram.

Diagram of the GC Analysis Workflow:

Caption: Workflow for the gas chromatographic analysis of the isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the isomers and determining their relative ratios.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum of the isomeric mixture will show distinct signals for the major and minor diastereomers. Key regions to analyze include:

-

Aldehyde Proton: A signal in the downfield region (around 9.5-10.0 ppm) corresponding to the -CHO proton. The cis and trans isomers may show slightly different chemical shifts and coupling constants for this proton.

-

Olefinic Proton: A signal around 5.1-5.4 ppm for the proton on the double bond of the cyclohexene ring. Again, the chemical shift can vary between isomers.

-

Methyl Protons: Signals for the two methyl groups will appear in the upfield region (around 0.8-1.7 ppm). The methyl group attached to the double bond will appear as a singlet, while the other methyl group will be a doublet due to coupling with the adjacent proton. The chemical shifts and coupling constants of these signals can help differentiate between the cis and trans isomers.[6]

¹³C NMR Spectral Interpretation:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon: A characteristic signal in the highly downfield region (around 200 ppm) confirms the presence of the aldehyde group.

-

Olefinic Carbons: Two signals in the region of 120-140 ppm correspond to the carbons of the double bond.

-

Aliphatic Carbons: Signals in the upfield region (15-50 ppm) represent the sp³ hybridized carbons of the cyclohexene ring and the methyl groups.

The number of signals in the ¹³C NMR spectrum can indicate the degree of symmetry in the molecule and help in identifying the different isomers present.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₉H₁₄O | [9] |

| Molecular Weight | 138.21 g/mol | [9] |

| Appearance | Colorless to slightly yellow liquid | [8] |

| Boiling Point | ~196 °C | |

| Density | ~0.933 g/mL at 25 °C | |

| Refractive Index | ~1.473 at 20 °C | |

| Flash Point | ~66 °C |

Applications

Fragrance and Flavor Industry

The primary application of the isomeric mixture of this compound is in the fragrance and flavor industry.[1][10] Its strong, green, and slightly citrusy scent makes it a valuable component in a wide range of products, including:

-

Fine Fragrances: Perfumes and colognes.[1]

-

Personal Care Products: Soaps, shampoos, lotions, and deodorants.[3]

-

Household Products: Air fresheners, detergents, and cleaning agents.[9]

The different isomers contribute uniquely to the overall scent profile. The predominant isomer, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, has a strong green aroma, while the minor isomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde, has a weaker green character.[7]

Chemical Synthesis and Potential in Drug Development

Beyond its olfactory properties, this compound serves as a versatile building block in organic synthesis.[1][2] The presence of a reactive aldehyde group and a cyclohexene scaffold allows for a variety of chemical transformations to produce more complex molecules.

For drug development professionals, the significance of this compound lies in its potential as a starting material for the synthesis of novel bioactive molecules. While direct pharmacological activity of the isomeric mixture is not extensively documented, its derivatives have been explored for various applications. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted into a range of esters and amides, potentially with interesting biological activities.[6]

The cyclohexene ring system is a common motif in many natural products and pharmaceuticals. Therefore, the ability to introduce this scaffold with specific substitution patterns makes this compound a valuable precursor for the synthesis of new chemical entities that could be screened for therapeutic potential. The synthesis of derivatives with potential olfactory properties has been demonstrated, and a similar approach could be taken to generate libraries of compounds for biological screening.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling the isomeric mixture of this compound.

-

Hazard Classification: It is generally classified as a skin irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. In case of insufficient ventilation, use a suitable respiratory protection.[11]

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[11]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The isomeric mixture of this compound is a chemically rich and commercially significant compound. Its synthesis via the Diels-Alder reaction provides a practical entry into a complex mixture of isomers, each contributing to its characteristic fragrance profile. A thorough understanding of its synthesis and analytical characterization is essential for its effective utilization. While its primary role is in the fragrance industry, its potential as a versatile synthetic intermediate should not be overlooked by researchers in organic and medicinal chemistry. The reactive aldehyde and the functionalized cyclohexene ring offer numerous possibilities for the creation of novel molecules with potentially valuable biological properties, making it a compound of interest beyond its pleasant aroma.

References

- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(3), 259-267.

- PCW. (2023).

-

China Deyuan Fine Chemicals Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

COSMILE Europe. (n.d.). 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE. Retrieved from [Link]

- Research Institute for Fragrance Materials, Inc. (2020). RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified), CAS Registry Number 27939-60-2. Food and Chemical Toxicology, 146, 111831.

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of isomers).

-

University of Wisconsin-Madison. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties [comptes-rendus.academie-sciences.fr]

- 7. ewg.org [ewg.org]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. directpcw.com [directpcw.com]

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This compound, a versatile organic compound, holds considerable interest across various scientific disciplines, notably in the realms of fragrance chemistry and as a potential building block in synthetic organic chemistry.[1][2] Its molecular structure, characterized by a cyclohexene ring substituted with two methyl groups and a carboxaldehyde functional group, gives rise to a mixture of isomers, a factor that profoundly influences its physical and sensory properties.[3] For researchers and professionals in drug development, a thorough understanding of its physical characteristics, such as boiling point and density, is paramount for its purification, handling, and application in complex formulations. This guide provides an in-depth exploration of these critical physical parameters, grounded in established scientific principles and methodologies.

Core Physical Properties of this compound

The physical properties of this compound are a direct reflection of its molecular structure and isomeric composition. The presence of a polar aldehyde group and a nonpolar hydrocarbon backbone results in moderate volatility and a characteristic density. It is crucial to recognize that commercially available this compound is typically a mixture of isomers, which can lead to a boiling range rather than a sharp boiling point.[1][3]

| Physical Property | Value | Source(s) |

| Boiling Point | 189 - 196 °C (at 760 mmHg) | [4][5][6][7][8][9] |

| Density | 0.933 g/mL at 25 °C | [6][9] |

| 0.934 - 0.939 g/mL at 20 °C | [10] | |

| Molecular Formula | C₉H₁₄O | [1][2][3][11] |

| Molecular Weight | 138.21 g/mol | [1][2][3][11] |

| Appearance | Colorless to pale yellow liquid | [1][4][5][10] |

| Refractive Index | n20/D 1.473 (lit.) | [6] |

| Flash Point | 61 - 70 °C | [4][5][12] |

The variation in the reported boiling point underscores the influence of isomeric purity and the methodologies employed for its determination. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, fractional distillation is a critical purification step. An accurate knowledge of the boiling point is essential for optimizing this process, ensuring the efficient separation of the desired isomer and removal of impurities.

The Influence of Isomerism on Physical Properties

The isomeric nature of this compound is a key determinant of its bulk physical properties. The different spatial arrangements of the methyl and aldehyde groups on the cyclohexene ring lead to subtle differences in intermolecular forces, which in turn affect properties like boiling point and density.

Caption: Relationship between isomeric composition and bulk physical properties.

Experimental Protocol: Determination of Boiling Point

The determination of an accurate boiling point is a fundamental experimental procedure. The following protocol is based on the principles outlined in standard methodologies such as those from the OECD.[10][12] This method provides a reliable means of verifying the boiling point of a liquid sample of this compound.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Materials:

-

Heating mantle or oil bath

-

Round-bottom flask (50 mL)

-

Condenser (Liebig or similar)

-

Thermometer (-10 to 250 °C range, with 0.1 °C graduations)

-

Boiling chips

-

Clamps and stand

-

Sample of this compound

Procedure:

-

Apparatus Assembly:

-

Place 20-30 mL of the this compound sample into the round-bottom flask.

-

Add a few boiling chips to the flask. This is crucial to ensure smooth boiling and prevent bumping.

-

Fit the flask with the condenser in a vertical orientation.

-

Insert the thermometer through a stopper or adapter at the top of the condenser, ensuring the thermometer bulb is positioned just below the side arm of the condenser. This placement ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Secure all components with clamps to the stand.

-

-

Heating and Observation:

-

Begin heating the flask gently using the heating mantle or oil bath.

-

Observe the liquid and the thermometer. As the liquid heats up, its vapor will rise and begin to condense on the thermometer bulb.

-

The temperature will rise and then stabilize. The boiling point is the temperature at which the liquid is boiling vigorously and the temperature on the thermometer remains constant. A stable temperature reading indicates that the vapor phase is in thermal equilibrium with the liquid phase.

-

-

Data Recording:

-

Record the stable temperature reading to the nearest 0.1 °C. This is the observed boiling point.

-

It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Self-Validation and Trustworthiness:

To ensure the accuracy of the determined boiling point, the experimental setup should be calibrated using a reference standard with a known boiling point in a similar range, such as aniline (b.p. 184.1 °C). The procedure should be repeated at least twice to check for reproducibility. A consistent boiling point across multiple measurements provides confidence in the result.

Significance for Researchers and Drug Development Professionals

A precise understanding of the boiling point and density of this compound is not merely academic. These physical properties have direct implications in a research and development setting:

-

Purification: As mentioned, fractional distillation is a primary method for purifying liquid compounds. The efficiency of this separation is directly dependent on the difference in boiling points between the desired compound and any impurities.

-

Reaction Stoichiometry and Yield Calculations: Density is critical for accurately measuring the amount of a liquid reactant. For reactions involving this compound, its density allows for the conversion between mass and volume, which is essential for precise stoichiometric calculations and the determination of reaction yields.

-

Formulation Development: In the context of drug development, even if not an active pharmaceutical ingredient itself, understanding the physical properties of related molecules is important. For instance, if used as a starting material for a novel therapeutic agent, its physical properties will influence the choice of solvents, reaction conditions, and purification strategies. In formulation science, the density and volatility (related to boiling point) of excipients can affect the manufacturing process and the stability of the final drug product.[3][13][14]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are fundamental parameters that underpin its practical application in scientific research and development. The isomeric nature of this compound introduces a level of complexity that necessitates careful experimental determination and consideration of these properties as ranges rather than absolute values. By employing standardized and validated experimental protocols, researchers and drug development professionals can ensure the accuracy of their work, leading to more reliable and reproducible outcomes in synthesis, purification, and formulation.

References

-

The Good Scents Company. (n.d.). 2,4-ivy carbaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). China this compound Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]

-

ScenTree. (n.d.). Triplal® (CAS N° 68039-49-6). Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB336840 | CAS 68039-49-6. Retrieved from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (n.d.). Ligustral / Vergustral CAS 68039-49-6. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-3-cyclohexene carboxaldehyde. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. [Link]

-

DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

-

IntechOpen. (2022). Pharmaceutical excipients. [Link]

Sources

- 1. colorcon.com [colorcon.com]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. pqri.org [pqri.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. matestlabs.com [matestlabs.com]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. oecd.org [oecd.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. pharmajournal.net [pharmajournal.net]

"solubility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a widely used fragrance ingredient and versatile chemical intermediate known by trade names such as Triplal® and Cyclal C.[1][2] While specific quantitative solubility data across a broad spectrum of organic solvents is not extensively published, this document synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and provides a robust theoretical framework to predict its solubility behavior. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine solubility in solvents relevant to their specific applications, from fragrance formulation to synthetic chemistry.

Introduction to this compound

This compound (CAS No. 68039-49-6) is a synthetic aldehyde prized for its powerful, green, and herbaceous aroma.[1][2] It is primarily manufactured through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers, with the cis form typically predominating.[1][3] The compound is a colorless to pale yellow liquid at room temperature.[4] Its utility extends beyond perfumery, where it serves as a precursor in the synthesis of more complex molecules.[3] Understanding its solubility is critical for its effective use in formulations, reaction media, and purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [4][5] |

| Molecular Weight | 138.21 g/mol | [4] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to pale yellow | [4][6] |

| Density | ~0.933 g/mL at 25 °C | [1] |

| Boiling Point | ~196 °C | [1] |

| Refractive Index | ~1.473 (n20/D) | [1] |

| Flash Point | ~66 °C (150.8 °F) |

Molecular Structure and Its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. The structure of this compound contains both nonpolar and polar regions, which governs its interactions with various solvents.

Caption: Molecular structure of this compound.

-

Nonpolar Character: The core of the molecule is the dimethyl cyclohexene ring. This hydrocarbon structure is nonpolar and will primarily interact with solvents through weak van der Waals forces (London dispersion forces). This large nonpolar region suggests good solubility in nonpolar organic solvents.

-

Polar Character: The aldehyde functional group (-CHO) introduces polarity. The carbon-oxygen double bond (carbonyl group) is highly polarized, with the oxygen atom being electronegative and carrying a partial negative charge, while the carbon atom carries a partial positive charge. This dipole allows for stronger dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While the carbonyl oxygen can act as a hydrogen bond acceptor (interacting with H-bond donor solvents like alcohols), the molecule lacks a hydrogen atom bonded to an electronegative atom (like in an -OH or -NH group). Therefore, it cannot act as a hydrogen bond donor.[7]

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to its significant nonpolar hydrocarbon backbone, this compound is expected to be highly soluble, likely miscible, in these solvents. The primary interactions will be van der Waals forces.

-